molecular formula C28H34ClN3O2 B2895858 1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 923227-96-7

1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2895858
CAS No.: 923227-96-7
M. Wt: 480.05
InChI Key: VCOMGUPMPPFKOR-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a cyclododecyl group, and a naphthyridine core.

Scientific Research Applications

1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with cyclododecylamine to form an intermediate, which is then reacted with 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism by which 1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives and naphthyridine-based molecules, such as:

  • 4-chlorobenzyl chloride
  • 4-chlorobenzyl alcohol
  • 4-chlorobenzoyl chloride

Uniqueness

1-(4-chlorobenzyl)-N-cyclododecyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its combination of a chlorobenzyl group, a cyclododecyl group, and a naphthyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-cyclododecyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34ClN3O2/c29-23-16-14-21(15-17-23)20-32-26-22(11-10-18-30-26)19-25(28(32)34)27(33)31-24-12-8-6-4-2-1-3-5-7-9-13-24/h10-11,14-19,24H,1-9,12-13,20H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOMGUPMPPFKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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